Prochlorperazine-d3 (mesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prochlorperazine-d3 (mesylate) is a deuterium-labeled derivative of Prochlorperazine mesylate. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prochlorperazine-d3 (mesylate) involves the deuteration of Prochlorperazine mesylate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of Prochlorperazine-d3 (mesylate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the consistent incorporation of deuterium into the compound. The final product is then purified and tested for isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Prochlorperazine-d3 (mesylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Prochlorperazine-d3 (mesylate) into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Prochlorperazine-d3 (mesylate) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the quantitation of drug molecules during the development process.
Biological Research: Used in studies involving cellular and molecular biology to trace biochemical pathways.
Mechanism of Action
Prochlorperazine-d3 (mesylate) exerts its effects by blocking dopamine D2 receptors in the brain. This action inhibits the chemoreceptor trigger zone, which is responsible for inducing nausea and vomiting. Additionally, it has antipsychotic effects by modulating dopaminergic neurotransmission. The incorporation of deuterium does not significantly alter the mechanism of action compared to the non-deuterated form .
Comparison with Similar Compounds
Similar Compounds
Prochlorperazine mesylate: The non-deuterated form of Prochlorperazine-d3 (mesylate).
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Fluphenazine: A phenothiazine antipsychotic with a similar mechanism of action.
Uniqueness
Prochlorperazine-d3 (mesylate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C22H32ClN3O6S3 |
---|---|
Molecular Weight |
569.2 g/mol |
IUPAC Name |
2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine;methanesulfonic acid |
InChI |
InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)/i1D3;; |
InChI Key |
BTOOUKJFDLARFG-GXXYEPOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.